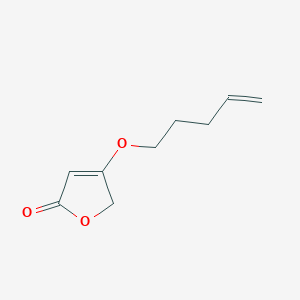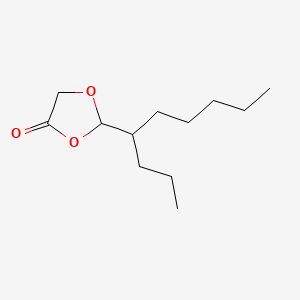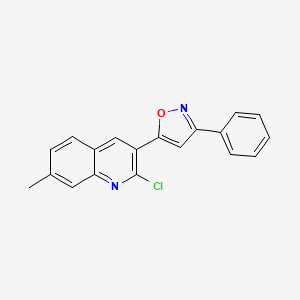
3-Hydroxy-4-methyloctanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-methyloctanoic acid is a hydroxy fatty acid that is derived from caprylic (octanoic) acid. It is characterized by the presence of hydroxy and methyl groups at positions 3 and 4, respectively. This compound has a molecular formula of C9H18O3 and a molecular weight of 174.237 Da .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyloctanoic acid can be achieved through various methods. One common approach involves the coupling of amino acids with this compound, followed by macro-lactamization to produce beauveriolide analogues . Another method involves the silyl-protection of methyl 3-hydroxy-2-methylpropionate, followed by reduction, tosylation, and Cu(I)-catalyzed cross-coupling with propylmagnesium chloride. The final steps include deprotection, tosylation, and base-induced reaction with di-t-butyl malonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
化学反应分析
Types of Reactions
3-Hydroxy-4-methyloctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxy and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group back to a hydroxy group.
Substitution: Substitution reactions can be carried out using reagents like tosyl chloride (TsCl) to convert the hydroxy group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group. Substitution reactions can produce various derivatives depending on the nucleophile used.
科学研究应用
3-Hydroxy-4-methyloctanoic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a key component in the synthesis of beauveriolide analogues, which are known to inhibit sterol O-acyltransferase (SOAT) and have potential therapeutic applications in treating atherosclerosis . Additionally, this compound is found in cyclodepsipeptides like polypeptin-permetin, which exhibit broad antibacterial and antifungal activities .
作用机制
The mechanism of action of 3-Hydroxy-4-methyloctanoic acid involves its incorporation into larger bioactive molecules, such as beauveriolides. These molecules inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in the synthesis of cholesteryl esters. By inhibiting ACAT, beauveriolides reduce the formation of lipid droplets in macrophages, which can help prevent atherosclerosis .
相似化合物的比较
3-Hydroxy-4-methyloctanoic acid can be compared with other similar compounds, such as 4-methyloctanoic acid and 3-hydroxy-4-methyltetradecanoic acid. While 4-methyloctanoic acid lacks the hydroxy group, 3-hydroxy-4-methyltetradecanoic acid has a longer carbon chain. The presence of the hydroxy group in this compound makes it more reactive and versatile in chemical reactions compared to 4-methyloctanoic acid .
Similar Compounds
- 4-Methyloctanoic acid
- 3-Hydroxy-4-methyltetradecanoic acid
- 3-Hydroxy-4-methyloctanoichexanoic acid
属性
CAS 编号 |
875712-96-2 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC 名称 |
3-hydroxy-4-methyloctanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-7(2)8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI 键 |
GUXUIBFKSWOPEY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)C(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12597249.png)

![1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12597266.png)


![9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene](/img/structure/B12597281.png)

![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(naphthalen-1-YL)amino]benzoic acid](/img/structure/B12597289.png)
![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)

![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)
![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
